molecular formula C15H12ClNO4 B13570652 2-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoicacid

2-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoicacid

Cat. No.: B13570652
M. Wt: 305.71 g/mol
InChI Key: VBMBPCLNBBUQFI-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a chlorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid typically involves multiple steps. One common method starts with the chlorination of benzoic acid to produce 5-chlorobenzoic acid. This intermediate is then subjected to a reaction with benzyl chloroformate in the presence of a base to introduce the benzyloxycarbonyl group. Finally, the amino group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzoic acids.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The benzyloxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chlorobenzoic acid: Lacks the benzyloxycarbonyl group, making it less versatile in synthetic applications.

    5-Chloroanthranilic acid: Similar structure but different functional groups, leading to different reactivity and applications.

Uniqueness

2-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid is unique due to the presence of the benzyloxycarbonyl group, which provides additional reactivity and protection during chemical synthesis. This makes it a valuable intermediate in the preparation of more complex molecules.

Properties

Molecular Formula

C15H12ClNO4

Molecular Weight

305.71 g/mol

IUPAC Name

5-chloro-2-(phenylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C15H12ClNO4/c16-11-6-7-13(12(8-11)14(18)19)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19)

InChI Key

VBMBPCLNBBUQFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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